![molecular formula C9H10ClN3O B2723524 5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 2248334-62-3](/img/structure/B2723524.png)
5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by a fused ring structure containing both pyrazole and pyrimidine rings
Mécanisme D'action
Target of Action
The primary target of 5-(Chloromethyl)-2,3-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one, also known as EN300-6498628, is the KCNQ2/KCNQ3 K+ channels . These channels play a crucial role in maintaining the resting membrane potential and controlling the excitability of neurons .
Mode of Action
5-(Chloromethyl)-2,3-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one interacts with its targets, the KCNQ2/KCNQ3 K+ channels, by acting as a selective activator . This compound stimulates the Ca2±activated K+ current (IK(Ca)) in pituitary GH3 lactotrophs . The activation of these channels results in changes in the membrane potential and cellular excitability .
Biochemical Pathways
The activation of KCNQ2/KCNQ3 K+ channels by 5-(Chloromethyl)-2,3-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one affects the biochemical pathways related to ion transport across the cell membrane . This can lead to downstream effects such as changes in cell excitability and neurotransmission .
Result of Action
The molecular and cellular effects of 5-(Chloromethyl)-2,3-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one’s action include the stimulation of Ca2±activated K+ current (IK(Ca)) and the activation of large-conductance Ca2±activated K+ (BKCa) channels . This leads to changes in the membrane potential and cellular excitability .
Analyse Biochimique
Biochemical Properties
They can mimic the structural features of biogenic purines, making them promising candidates for drug development .
Cellular Effects
Related compounds have been found to exhibit diverse pharmacological activities . For instance, some pyrazolo[1,5-a]pyrimidines have been found to activate KCNQ2/KCNQ3 K+ channels , which play a crucial role in controlling neuronal excitability .
Molecular Mechanism
Related compounds have been found to inhibit CDK2/cyclin A2, a target for cancer treatment . These compounds have shown significant inhibitory activity, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Temporal Effects in Laboratory Settings
Related compounds have been synthesized using a simple and efficient copper-catalyzed approach . This strategy has afforded a series of compounds with diverse stereochemistry, all achieved within a remarkably shortened time frame .
Dosage Effects in Animal Models
Related compounds have shown superior cytotoxic activities against various cell lines at different dosages .
Metabolic Pathways
Related compounds have been found to exhibit diverse pharmacological activities, suggesting they may be involved in various metabolic pathways .
Transport and Distribution
Related compounds have been found to activate KCNQ2/KCNQ3 K+ channels , suggesting they may interact with these channels for transport and distribution.
Subcellular Localization
Related compounds have been found to activate KCNQ2/KCNQ3 K+ channels , suggesting they may localize to these channels within the cell.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylpyrazole with 2,4-dichloro-6-methylpyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of amine or alkyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido, amino, or alkoxy derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine or alkyl derivatives.
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Chloromethyl)-3-(naphthalene-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-one: Known for its selective activation of KCNQ2/KCNQ3 potassium channels.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Noted for its heat-resistant properties and potential use in energetic materials.
Uniqueness
5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ol stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions makes it a versatile intermediate in synthetic chemistry. Additionally, its potential to modulate ion channels and other biological targets highlights its significance in medicinal chemistry and pharmacology.
Propriétés
IUPAC Name |
5-(chloromethyl)-2,3-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-5-6(2)12-13-8(14)3-7(4-10)11-9(5)13/h3,12H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMPMFLZLFHCLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN2C1=NC(=CC2=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2723441.png)

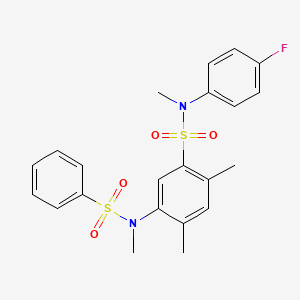

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2723448.png)
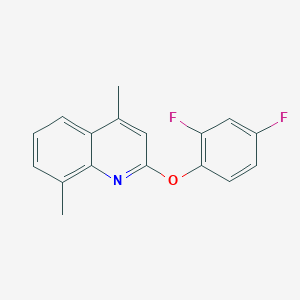
![2-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2723451.png)
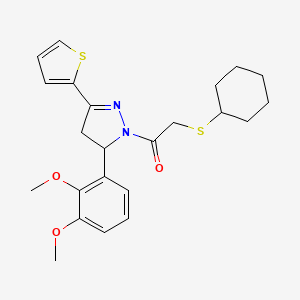
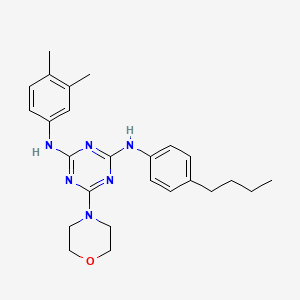
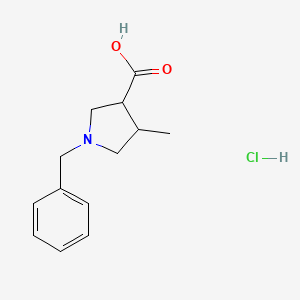
![3-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2723459.png)
![N-(4-ethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2723460.png)
![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/new.no-structure.jpg)

